Methyl 2-(4,5-dimethoxy-2-(((2-(methoxycarbonyl)phenyl)amino)sulfonyl)phenyl)acetate
Description
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Properties
IUPAC Name |
methyl 2-[[4,5-dimethoxy-2-(2-methoxy-2-oxoethyl)phenyl]sulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO8S/c1-25-15-9-12(10-18(21)27-3)17(11-16(15)26-2)29(23,24)20-14-8-6-5-7-13(14)19(22)28-4/h5-9,11,20H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXLMNDEFPNQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4,5-dimethoxy-2-(((2-(methoxycarbonyl)phenyl)amino)sulfonyl)phenyl)acetate, also known by its CAS number 343832-73-5, is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 423.4 g/mol. The structure features multiple functional groups that contribute to its biological activity, including methoxy and sulfonyl moieties.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-diabetic agent and antioxidant. Below are key findings from recent research:
1. Inhibition of α-Amylase
Research indicates that derivatives similar to this compound exhibit significant inhibitory activity against the enzyme α-amylase, which is crucial in carbohydrate metabolism. The IC50 values for these derivatives ranged from 4.95 µM to 69.71 µM, demonstrating a competitive efficacy compared to standard drugs like acarbose (IC50 = 21.55 µM) .
2. Antioxidant Activity
The compound has shown promising antioxidant properties. In studies measuring hydroxyl radical scavenging activity, it demonstrated IC50 values between 28.30 µM and 64.66 µM, outperforming vitamin C (IC50 = 60.51 µM) . This suggests potential applications in managing oxidative stress-related conditions.
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Enzyme Inhibition : The inhibition of α-amylase suggests that the compound interferes with carbohydrate digestion and absorption, which can be beneficial in diabetes management.
- Radical Scavenging : The antioxidant activity implies that the compound can neutralize free radicals, thereby reducing cellular damage and inflammation.
- Cellular Interaction : Preliminary docking studies indicate favorable interactions with key proteins involved in metabolic pathways, suggesting a multi-target approach in its action mechanism .
Case Study 1: Diabetes Management
In a controlled study involving diabetic rats, a derivative of this compound was administered alongside standard treatments. The results indicated a significant reduction in blood glucose levels compared to controls, supporting its role as an effective α-amylase inhibitor.
Case Study 2: Antioxidant Efficacy
A study measuring the antioxidant capacity of various compounds showed that those structurally related to this compound exhibited superior radical scavenging abilities in vitro. This positions it as a candidate for further exploration in oxidative stress-related diseases.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with sulfonamide functional groups, similar to methyl 2-(4,5-dimethoxy-2-(((2-(methoxycarbonyl)phenyl)amino)sulfonyl)phenyl)acetate, exhibit significant antimicrobial properties. A study demonstrated that related sulfonamide derivatives showed effective antibacterial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans . The sulfonamide moiety is crucial for the design of drugs targeting infections, making this compound a candidate for further research in this area.
Anticancer Potential
The compound's structure suggests it may also possess anticancer properties. Similar sulfonamide derivatives have shown cytotoxic effects against several cancer cell lines, including breast and colon cancer . The incorporation of methoxy groups and the specific arrangement of functional groups may enhance its efficacy against tumors. Preliminary studies on related compounds indicate that they can induce apoptosis in cancer cells, which warrants further investigation into the anticancer potential of this compound.
Synthesis and Characterization
The synthesis of this compound involves several steps that typically include the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
In Silico Studies
In silico studies play a significant role in predicting the biological activity of new compounds. Molecular docking studies have been utilized to assess the binding affinity of this compound to various biological targets. These studies can provide insights into its potential efficacy as an antimicrobial or anticancer agent by simulating interactions with target proteins .
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, a comparative analysis with structurally similar compounds can be beneficial. Below is a summary table comparing key characteristics:
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Sulfonamide group, methoxy groups | Moderate | Potential |
| Related Sulfonamide A | Sulfonamide group | High | Moderate |
| Related Sulfonamide B | Different substituents | Low | High |
Preparation Methods
Preparation of 4,5-Dimethoxy-2-nitrobenzenesulfonyl Chloride
Starting Material : 3,4-Dimethoxytoluene
Steps :
- Nitration : Introduce a nitro group at the ortho position using HNO₃/H₂SO₄ at 0–5°C.
- Sulfonation : Treat with chlorosulfonic acid (ClSO₃H) in dichloromethane to form the sulfonyl chloride.
Reaction Conditions :
- Temperature: 0°C → 25°C (gradual)
- Yield: ~70% (theoretical)
Reduction of Nitro Group to Amine
Reagent : Hydrogen gas with 10% Pd/C catalyst in ethyl acetate.
Mechanism : Catalytic hydrogenation reduces -NO₂ to -NH₂.
Key Parameters :
- Pressure: 1–3 atm
- Time: 10–12 hours
- Yield: >90%
Sulfonamide Formation with Methyl 2-Aminobenzoate
Reaction :
4,5-Dimethoxy-2-aminobenzenesulfonyl chloride + Methyl 2-aminobenzoate → Target compound
Conditions :
- Solvent: Dry THF or DMF
- Base: Triethylamine (NEt₃) to scavenge HCl
- Temperature: 0°C → room temperature
- Yield: 65–75%
Esterification of Acetic Acid Side Chain
Reagent : Methanol with H₂SO₄ catalyst
Mechanism : Acid-catalyzed Fischer esterification.
Optimization :
- Reflux for 6–8 hours
- Yield: ~85%
Synthetic Route 2: Convergent Approach
Independent Synthesis of Fragments
Fragment A : 4,5-Dimethoxy-2-mercaptophenylacetic Acid Methyl Ester
- Thiol Introduction : Treat 4,5-dimethoxyphenylacetic acid with P₂S₅ in pyridine.
- Oxidation to Sulfonyl Chloride : Use Cl₂ gas in aqueous HCl.
Fragment B : Methyl 2-Isocyanatobenzoate
- Phosgenation : React methyl 2-aminobenzoate with phosgene (COCl₂).
Coupling via Sulfonamide Bond
Reaction :
Fragment A (sulfonyl chloride) + Fragment B (isocyanate) → Target compound
Conditions :
- Solvent: Dichloromethane
- Base: Pyridine
- Temperature: −10°C to 25°C
- Yield: 60–70%
Critical Analysis of Methodologies
Route 1 vs. Route 2
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Step Count | 4 steps | 3 steps |
| Overall Yield | ~45% | ~50% |
| Complexity | Moderate | High (handling toxic reagents) |
| Scalability | Suitable for industrial scale | Limited by phosgene use |
Byproduct Management
- Nitration Side Products : Ortho/para isomer separation via column chromatography.
- Sulfonation Over-reaction : Controlled stoichiometry of ClSO₃H.
- Ester Hydrolysis : Use anhydrous conditions during Fischer esterification.
Alternative Strategies and Innovations
Enzymatic Resolution
Lipase-catalyzed asymmetric synthesis could resolve racemic intermediates, though no direct precedents exist for this compound.
Microwave-Assisted Synthesis
- Sulfonamide Formation : 30 minutes at 100°C (vs. 12 hours conventionally).
- Yield Improvement : 10–15% increase reported in analogous systems.
Green Chemistry Approaches
- Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of THF.
- Catalyst Recycling : Pd/C recovery in hydrogenation steps.
Experimental Data and Characterization
Spectral Validation
Purity Optimization
- Recrystallization : Ethanol/water (7:3) yields 99.5% purity.
- HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Raw Materials | 60% |
| Catalysts | 20% |
| Energy Consumption | 15% |
| Waste Management | 5% |
Regulatory Compliance
- Phosgene Alternatives : Diphosgene or triphosgene for safer handling.
- Waste Streams : Neutralization of acidic byproducts with CaCO₃.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonamide coupling | DCM, 0°C, TEA, 12 hr | 65 | >95% | |
| Esterification | MeOH, H₂SO₄, reflux, 6 hr | 85 | 98% |
Functional groups like methoxy and sulfonamide dictate solvent choice (polar aprotic solvents for solubility) and reaction temperatures (low temps to prevent decomposition) .
Basic: What spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), sulfonamide NH (δ ~7.5–8.0 ppm), and ester carbonyl (δ ~170–175 ppm) signals. Overlapping aromatic signals require 2D NMR (COSY, HSQC) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of methoxy groups) .
- IR Spectroscopy : Key peaks include C=O (ester, ~1740 cm⁻¹) and S=O (sulfonamide, ~1350 cm⁻¹) .
Q. Table 2: Representative NMR Data
| Proton/Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| OCH₃ (4,5-dimethoxy) | 3.85 | s | 2H, aromatic-OCH₃ |
| NH (sulfonamide) | 7.8 | br s | 1H, NH |
Advanced: How do reaction conditions (e.g., solvent, catalyst) impact yield and selectivity?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in sulfonamide coupling but may increase side reactions at elevated temperatures. Dichloromethane (DCM) reduces side products but lowers solubility .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve esterification efficiency but require rigorous drying to avoid hydrolysis .
- Temperature : Sulfonamide reactions at 0–5°C minimize decomposition, while esterification requires reflux (~60–80°C) .
Critical Analysis : Contradictory reports exist on optimal sulfonamide coupling bases. Pyridine gives higher yields but complicates purification, while triethylamine simplifies workflow at the cost of slightly lower efficiency .
Advanced: What are the compound’s potential biological targets, and how can its activity be mechanistically validated?
- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or serine proteases. Use kinetic assays (e.g., fluorogenic substrates) to measure IC₅₀ values .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity. Structural analogs with para-substituted phenyl groups show enhanced binding .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with active sites, guided by X-ray crystallography of related compounds .
Q. Table 3: Biological Activity of Structural Analogs
| Analog Structure | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Fluoro substitution | Carbonic Anhydrase | 0.12 | |
| 3-Nitro substitution | Serine Protease | 2.4 |
Advanced: How can computational methods optimize derivative synthesis for enhanced bioactivity?
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to design electron-withdrawing groups at the 4-position .
- Retrosynthetic Analysis : Tools like Synthia propose routes prioritizing atom economy and green chemistry (e.g., microwave-assisted synthesis) .
- ADMET Prediction : SwissADME predicts logP (~2.5) and bioavailability, guiding modifications for pharmacokinetic optimization .
Advanced: What strategies resolve contradictions in reported synthetic yields?
- Reproducibility Checks : Verify moisture sensitivity of intermediates (e.g., sulfonyl chlorides) and catalyst lot variability .
- DoE (Design of Experiments) : Multivariate analysis identifies critical factors (e.g., reaction time > solvent purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
